molecular formula C23H26N2O4S B2525676 Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-13-5

Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2525676
CAS RN: 921068-13-5
M. Wt: 426.53
InChI Key: UYMWVBNDHSYDTB-UHFFFAOYSA-N
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Description

The compound , Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the acetylation of nitrogen atoms within the ring structures, as seen in the derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . The acetylation process is influenced by the choice of solvent, temperature, and the presence of a catalytic base such as DMAP. For instance, the use of chloroform as a solvent tends to favor the production of diacetylated products . Although the exact synthesis of the target compound is not described, similar methods could potentially be applied to its synthesis, considering the presence of acetyl groups and a pyridine ring in its structure.

Molecular Structure Analysis

The molecular structure of related compounds features significant complexity, with multiple substituents attached to a central ring. For example, the title compound in paper has a twisted, tetra-substituted pyrrolidine ring with various substituents, including an ethylcarboxylate group. This suggests that the target compound may also exhibit a complex three-dimensional structure, with potential implications for its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the functional groups present. For instance, the novel 6-acetylpyridine-2-carboxylic acid can undergo transformations under specific conditions and react with aromatic amines to yield Schiff bases or amidation products . This indicates that the target compound, with its acetyl groups and carboxamide linkage, may also participate in a variety of chemical reactions, potentially leading to the formation of new compounds with diverse structures and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as HPLC, X-ray crystallography, FT-IR, NMR, and MS . These methods provide detailed information about the purity, molecular geometry, functional groups, and molecular weight of the compounds. While the exact properties of the target compound are not provided, similar analytical techniques could be employed to determine its properties, which would be essential for understanding its behavior in different environments and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of related compounds, showcasing methodologies like phosphine-catalyzed [4 + 2] annulation, which results in highly functionalized tetrahydropyridines. Such synthetic strategies are crucial for developing novel compounds with potential therapeutic applications. The process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a regioselective annulation reaction, highlighting the compound's synthetic versatility (Zhu, Lan, & Kwon, 2003).

Biological Activity

Another aspect of research focuses on the compound's derivatives for their tumor inhibitory and antioxidant activities. For instance, various derivatives have been synthesized and tested for their efficacy against liver cancer cells, with some showing promising potency. These studies not only contribute to the development of potential cancer therapies but also offer insights into the antioxidant properties of such compounds, which could have broader implications in combating oxidative stress-related diseases (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

properties

IUPAC Name

ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMWVBNDHSYDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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